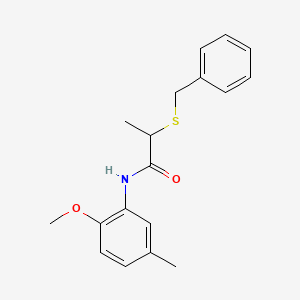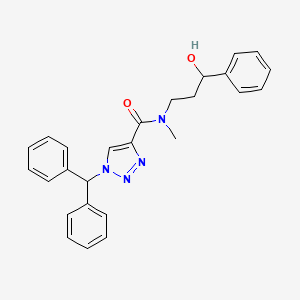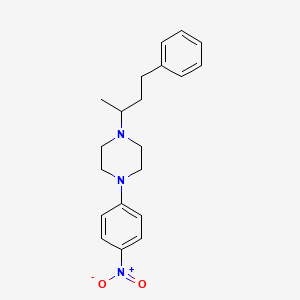![molecular formula C13H15F3N2O3S B6013177 N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6013177.png)
N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]methanesulfonamide is a complex organic compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a methanesulfonamide group
Safety and Hazards
Orientations Futures
The future directions for “N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}methanesulfonamide” and similar compounds could involve further exploration of their potential therapeutic applications. Given the wide range of pharmacological activities exhibited by trifluoromethyl group-containing drugs , there is significant potential for the development of new drugs based on this structure.
Mécanisme D'action
Target of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities . For instance, Alpelisib, a drug containing a trifluoromethyl group, targets PI3Ks, a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
Trifluoromethyl-containing compounds often interact with their targets by forming strong bonds due to the high electronegativity of fluorine . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
As mentioned earlier, compounds like alpelisib that contain trifluoromethyl groups can affect the pi3k pathway, which plays a crucial role in cell proliferation, apoptosis, and glucose metabolism .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Result of Action
Trifluoromethyl-containing compounds are known to exhibit a wide range of pharmacological activities, potentially leading to various therapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]methanesulfonamide typically involves multiple steps. One common method involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which transforms into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. This intermediate is then subjected to catalytic hydrogenation to reduce the double bond and eliminate the hydroxy group, forming 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce new functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]methanesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide: This compound shares a similar pyrrolidine ring structure and trifluoromethyl group but differs in its acetamide substitution.
N-Phenyl-bis(trifluoromethanesulfonimide): This compound features a trifluoromethyl group and sulfonimide functionality, similar to the methanesulfonamide group in the target compound.
Uniqueness
N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methanesulfonamide group contributes to its potential biological activities.
Propriétés
IUPAC Name |
N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3S/c1-22(20,21)17-10-6-12(19)18(8-10)7-9-4-2-3-5-11(9)13(14,15)16/h2-5,10,17H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUXDKUJNIEHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-((E)-2-{(E)-1-[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE](/img/structure/B6013099.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6013105.png)
![2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B6013106.png)
![[2-Hydroxy-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl] adamantane-1-carboxylate;hydrochloride](/img/structure/B6013121.png)

![7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6013136.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-methylpropanamide](/img/structure/B6013139.png)
![2-methoxy-4-methyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxaline](/img/structure/B6013145.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6013148.png)

![N,N-diallyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6013172.png)
![1-(diethylamino)-3-(5-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6013193.png)
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6013199.png)

